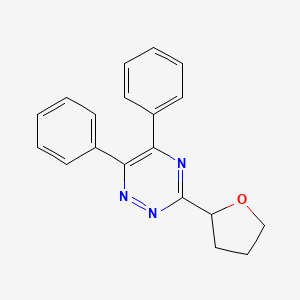
3-(Oxolan-2-yl)-5,6-diphenyl-1,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Oxolan-2-yl)-5,6-diphenyl-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with an oxolane and two phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxolan-2-yl)-5,6-diphenyl-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the triazine ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to control the reaction parameters precisely. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings.
化学反応の分析
Types of Reactions
3-(Oxolan-2-yl)-5,6-diphenyl-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The phenyl groups and the oxolane ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl, aryl, or other functional groups onto the triazine ring or the phenyl groups.
科学的研究の応用
3-(Oxolan-2-yl)-5,6-diphenyl-1,2,4-triazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor or activator of biological pathways.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the development of new drugs with unique mechanisms of action.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
作用機序
The mechanism by which 3-(Oxolan-2-yl)-5,6-diphenyl-1,2,4-triazine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.
類似化合物との比較
Similar Compounds
3-(Oxolan-2-yl)-5,6-diphenyl-1,2,4-triazine: shares similarities with other triazine derivatives, such as melamine and cyanuric acid, which also feature the triazine ring but with different substituents.
Phenyl-substituted triazines: Compounds like 2,4,6-triphenyl-1,3,5-triazine have similar structural features but differ in the position and number of phenyl groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of new materials or pharmaceuticals.
特性
CAS番号 |
602279-37-8 |
|---|---|
分子式 |
C19H17N3O |
分子量 |
303.4 g/mol |
IUPAC名 |
3-(oxolan-2-yl)-5,6-diphenyl-1,2,4-triazine |
InChI |
InChI=1S/C19H17N3O/c1-3-8-14(9-4-1)17-18(15-10-5-2-6-11-15)21-22-19(20-17)16-12-7-13-23-16/h1-6,8-11,16H,7,12-13H2 |
InChIキー |
SFUGSYIXKLPMOL-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)C2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[piperidine-3,9'-[9H]xanthene], 1-butyl-](/img/structure/B12590386.png)
![Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-cyclopropyl-](/img/structure/B12590392.png)
![4-{[6-(3-Formyl-5-methoxyphenoxy)hexyl]oxy}-3-methoxybenzaldehyde](/img/structure/B12590395.png)
![Dimethyl [anilino(naphthalen-2-yl)methyl]phosphonate](/img/structure/B12590414.png)
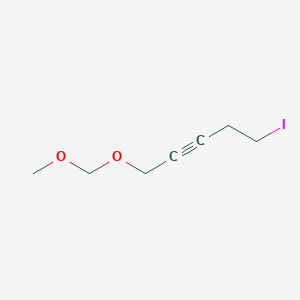
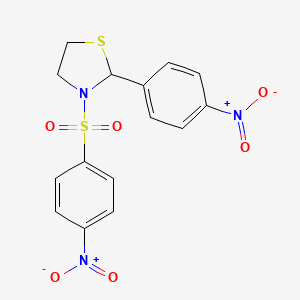
![N-[(2-Chlorophenyl)methyl]-N-[6-(2-chlorophenyl)pyridin-2-yl]urea](/img/structure/B12590437.png)
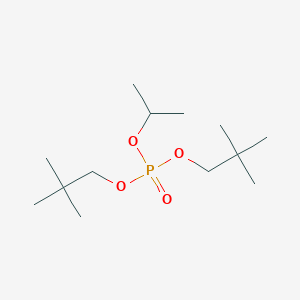


![2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12590478.png)
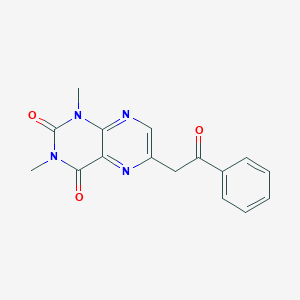
![4-[(3-Chloro-3H-diaziren-3-yl)oxy]benzonitrile](/img/structure/B12590496.png)
![1H-Purine, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12590500.png)
